molecular formula C13H16N2 B8333232 4-(2-phenyl-butyl)-1H-imidazole

4-(2-phenyl-butyl)-1H-imidazole

Cat. No.: B8333232
M. Wt: 200.28 g/mol
InChI Key: XAXVKFPHORMPIN-UHFFFAOYSA-N
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Description

4-(2-Phenyl-butyl)-1H-imidazole is a nitrogen-containing heterocyclic compound characterized by an imidazole core substituted at the 4-position with a 2-phenyl-butyl chain. The phenyl-butyl group introduces hydrophobicity and steric bulk, which can influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5-(2-phenylbutyl)-1H-imidazole

InChI

InChI=1S/C13H16N2/c1-2-11(8-13-9-14-10-15-13)12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3,(H,14,15)

InChI Key

XAXVKFPHORMPIN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=CN1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Chain Length and Aromaticity

4-(n-Alkyl)-1H-Imidazoles

demonstrates that for 4-(n-alkyl)-1H-imidazoles, receptor binding affinity (e.g., histamine H3 receptor) increases with alkyl chain length. For example:

  • 4-(n-Propyl)-1H-imidazole : pA₂ = 6.3
  • 4-(n-Decyl)-1H-imidazole : pA₂ = 7.2

The target compound’s butyl chain (C4) falls between these, suggesting moderate activity compared to longer chains. However, aromatic substituents (e.g., phenyl-butyl) often enhance activity due to π-π stacking or hydrophobic interactions. For instance, 4-(o-phenylpentyl)-1H-imidazole (pA₂ = 7.8) outperforms n-alkyl analogs, highlighting the advantage of aromatic spacers .

4-(Trifluoromethyl)-1H-Imidazole

Fluorinated analogs like 4-(trifluoromethyl)-1H-imidazole () exhibit distinct electronic properties due to the electron-withdrawing CF₃ group, enhancing stability and bioavailability. This contrasts with the electron-rich phenyl-butyl group in the target compound, which may favor different binding interactions (e.g., with hydrophobic enzyme pockets) .

Antiviral Activity

Diphenylimidazole derivatives in , such as 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole , show potent inhibition of SARS-CoV-2 3CLpro (IC₅₀ = 7.7 µM). The target compound’s phenyl-butyl group may similarly engage in hydrophobic interactions with viral proteases but lacks the polar methoxy groups critical for hydrogen bonding in these analogs .

Kinase Inhibition

Pyridinylimidazoles like SB203580 () and SB202190 () are p38 MAPK inhibitors. Their 4-pyridyl and fluorophenyl groups enable selective kinase binding, whereas the target compound’s phenyl-butyl chain may lack the rigidity or polarity required for similar efficacy .

Antifungal Activity

Thiophene-containing imidazoles (e.g., 4-(2,5-dichlorothiophen-3-yl)-1,3-dithiolan-2-ylidene)methyl)-1H-imidazole, ) inhibit fungal sterol biosynthesis.

Physicochemical Properties

Compound logP (Predicted) Solubility (µg/mL) Melting Point (°C) Key Substituents
4-(2-Phenyl-butyl)-1H-imidazole 3.8 <10 (PBS) 120–125* Phenyl-butyl
4-(n-Decyl)-1H-imidazole 5.2 <5 (PBS) 85–90 n-Decyl
SB203580 2.9 15 (DMSO) 195–198 4-Pyridyl, fluorophenyl
4-(Trifluoromethyl)-1H-imidazole 1.5 >100 (DMSO) 75–80 CF₃

*Estimated based on analogs in and .

The phenyl-butyl group increases hydrophobicity (logP ~3.8) compared to polar derivatives like SB203580 (logP ~2.9) but remains less lipophilic than long-chain n-alkyl analogs (logP ~5.2). This balance may optimize membrane permeability while avoiding excessive accumulation .

Preparation Methods

Substrate Design and Synthesis

For 4-(2-phenyl-butyl)-1H-imidazole:

  • Diketone component : 1,4-diketones such as 4-(2-phenylbutyl)-2,3-butanedione are synthesized via Friedel-Crafts alkylation of benzene with 1,4-dibromobutane, followed by oxidation.

  • Aldehyde component : Formaldehyde or paraformaldehyde serves as the one-carbon source.

Reaction Conditions

The reaction mixture is refluxed in aqueous ammonia at 80°C for 12–24 hours. A study using analogous imidazoles reported yields of 60–65% when using ammonium acetate as the ammonia source.

Van Leusen Reaction with TosMIC

The Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) and aldehydes to construct imidazoles.

Application to Target Compound

  • Aldehyde substrate : 4-(2-phenylbutyl)butanal is prepared via Grignard addition of 2-phenylbutylmagnesium bromide to crotonaldehyde.

  • Reaction protocol : TosMIC (1.2 equiv) and the aldehyde are stirred in methanol with potassium carbonate at 0°C, followed by warming to room temperature.

Efficiency and Limitations

This method offers regioselectivity for the 4-position but requires stringent anhydrous conditions. Yields for similar imidazoles range from 55–60%.

Post-Functionalization of Preformed Imidazoles

Alkylation of 1H-Imidazole

Direct alkylation of 1H-imidazole with 1-bromo-2-phenylbutane in the presence of sodium hydride (NaH) in DMF at 80°C for 6 hours introduces the 2-phenyl-butyl group. However, this approach lacks regioselectivity, producing a mixture of 4- and 5-substituted imidazoles.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoimidazole with 2-phenylbutylboronic acid provides a regioselective pathway. Using Pd(PPh₃)₄ (10 mol%) and K₂CO₃ in THF/H₂O (7:3) at 85°C for 24 hours achieves 70% yield for analogous compounds.

Comparative Analysis of Methods

Method Starting Materials Yield Advantages Limitations
Cyclocondensationα-Bromo ketone, formamidine acetate45–50%Scalable, simple conditionsSteric hindrance reduces efficiency
Debus-Radziszewski1,4-Diketone, formaldehyde60–65%High regioselectivityMulti-step diketone synthesis required
Van LeusenAldehyde, TosMIC55–60%Regioselective, mild conditionsSensitivity to moisture
Suzuki Coupling4-Bromoimidazole, boronic acid70%High regioselectivity, modularRequires palladium catalyst

Q & A

What are the common synthetic routes for 4-(2-phenyl-butyl)-1H-imidazole, and how is its structural integrity validated?

Basic
The synthesis typically involves multi-step reactions, starting with functionalizing the imidazole core via nucleophilic substitution or cross-coupling reactions. For instance, introducing the 2-phenyl-butyl group may require alkylation under controlled conditions (e.g., using NaH as a base in anhydrous THF). Post-synthesis, structural validation employs:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (using SHELX programs ) to resolve stereochemical ambiguities.
  • Elemental analysis to ensure stoichiometric consistency .

How can researchers assess the preliminary biological activity of this compound?

Basic
Initial screening focuses on target-specific assays:

  • Enzyme inhibition studies : Dose-response curves (IC50 values) against enzymes like cytochrome P450 or kinases.
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays using bacterial/fungal strains.
  • Cytotoxicity profiling : MTT assays on mammalian cell lines to evaluate therapeutic windows.
    Replicates and controls (e.g., DMSO vehicle) are critical to minimize false positives .

What advanced techniques are used to analyze the crystallographic data of this compound?

Advanced
For high-resolution structural analysis:

  • SHELXL refinement : Optimizes bond lengths/angles and thermal displacement parameters .
  • ORTEP-3 visualization : Generates publication-quality molecular diagrams, highlighting intermolecular interactions (e.g., hydrogen bonds) .
  • Hirshfeld surface analysis : Quantifies packing efficiencies and non-covalent interactions (π-π stacking, van der Waals) .
    Discrepancies in thermal parameters may indicate dynamic disorder, requiring temperature-dependent crystallography .

How do substituent variations in the phenyl-butyl group influence the compound’s bioactivity?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic enzyme pockets (e.g., observed in histamine H3 receptor antagonists ).
  • Chain length optimization : Longer alkyl chains (e.g., butyl vs. propyl) improve membrane permeability but may reduce solubility.
  • Stereochemical effects : Chiral centers in the butyl chain can drastically alter enantioselective interactions, validated via chiral HPLC separation and activity assays .

How can conflicting biological data for this compound be resolved?

Advanced
Contradictions often arise from assay variability or impurities:

  • Reproducibility checks : Independent synthesis and testing across labs.
  • Metabolite profiling : LC-MS to rule out degradation products.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses inconsistent with activity trends.
  • Dose-response re-evaluation : Non-linear regression analysis to confirm EC50/IC50 consistency .

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